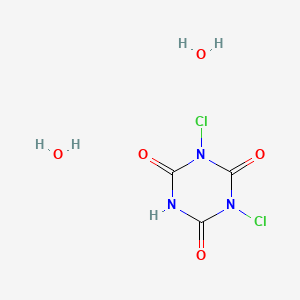![molecular formula C16H26O8 B12564553 2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid CAS No. 144290-04-0](/img/structure/B12564553.png)
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid is an organic compound with the molecular formula C16H26O8. It is known for its unique structure, which includes both phenoxy and hydroxyethoxy groups. This compound is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid typically involves the reaction of 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid with appropriate reagents under controlled conditions. One common method involves the reaction of 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid with phenol derivatives in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxyethanol derivatives
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid is used in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of 2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes and metabolic pathways, making it useful in various biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid
- 2-[2-(2-Hydroxyethoxy)ethoxy]phenoxyethanol
- 2-[3-(2-Hydroxyethoxy)phenoxy]ethanol
Uniqueness
2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid is unique due to its combination of phenoxy and hydroxyethoxy groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering versatility that similar compounds may lack.
Eigenschaften
CAS-Nummer |
144290-04-0 |
|---|---|
Molekularformel |
C16H26O8 |
Molekulargewicht |
346.37 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethoxy)phenoxy]ethanol;propanoic acid |
InChI |
InChI=1S/C10H14O4.2C3H6O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12;2*1-2-3(4)5/h1-3,8,11-12H,4-7H2;2*2H2,1H3,(H,4,5) |
InChI-Schlüssel |
PNEXGQDNRZMTOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCC(=O)O.C1=CC(=CC(=C1)OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



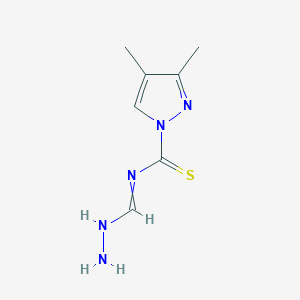
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
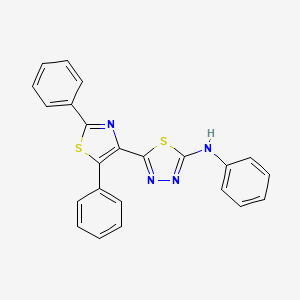

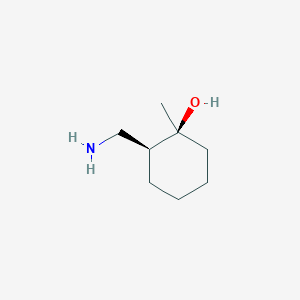
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)

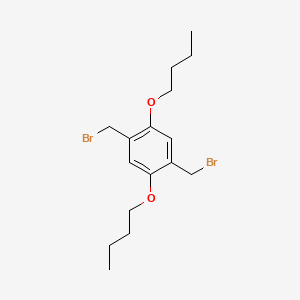

![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)

